

Application Notes and Protocols for ATP Depletion Assays in Mycobacterium tuberculosis

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Compound of Interest

Compound Name: *Mtb-cyt-bd oxidase-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for conducting ATP (adenosine triphosphate) depletion assays in Mycobacterium tuberculosis (M. tb). The measurement of intracellular ATP levels is a critical indicator of metabolic activity and cell viability, making it a valuable tool in tuberculosis research and drug discovery. Depletion of ATP is a known mechanism of action for several anti-tubercular drugs, and assays monitoring ATP levels are instrumental in screening for new compounds with novel mechanisms of action.

Introduction

The energy currency of Mycobacterium tuberculosis, ATP, is central to its survival, replication, and pathogenesis. Targeting the bioenergetic pathways of M. tb has emerged as a promising strategy for the development of new anti-tubercular agents. ATP depletion assays serve as a robust method to quantify the impact of chemical compounds or environmental stresses on the metabolic state of the bacterium. The most common method for measuring ATP in M. tb is through luciferase-based assays, which provide a highly sensitive and quantitative readout. In this method, the luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be measured with a luminometer. The amount of light produced is directly proportional to the concentration of ATP.

Key Applications

- High-Throughput Screening (HTS): ATP depletion assays are amenable to HTS formats for the discovery of new anti-tubercular compounds that disrupt energy metabolism.[1][2]
- Mechanism of Action Studies: These assays can help elucidate the mechanism of action of novel or existing drugs by determining if they target ATP synthesis or other vital processes that impact cellular energy levels.[3]
- Drug Combination Studies: Evaluating the synergistic or antagonistic effects of drug combinations on the energy metabolism of *M. tb*. [4]
- Metabolic Research: Investigating the impact of various stress conditions, such as nutrient starvation, hypoxia, or acidic pH, on the bioenergetics of *M. tb*. [5][6][7]
- Intracellular Efficacy Models: Assessing the metabolic state of *M. tb* within host cells, such as macrophages, to understand the efficacy of drugs in a more physiologically relevant environment. [8][9][10]

Experimental Considerations

- Cell Lysis: Complete lysis of the tough mycobacterial cell wall is crucial for the accurate measurement of intracellular ATP. Inefficient lysis can lead to an underestimation of ATP levels. Some cell wall-targeting drugs can paradoxically increase the apparent ATP signal in whole-cell assays by enhancing lysis; this "ATP burst" is an experimental artifact.[11] Therefore, a robust mechanical lysis method like bead beating is recommended to ensure the complete release of intracellular ATP and eliminate this artifact.[11]
- Controls: Appropriate controls are essential for data interpretation. These should include untreated bacteria (negative control) and bacteria treated with a known ATP-depleting agent like bedaquiline (positive control).[12]
- Standard Curve: An ATP standard curve should be generated to convert relative light units (RLU) to absolute ATP concentrations.
- Reporter Strains: The use of recombinant *M. tb* strains expressing luciferase can simplify the assay procedure and improve sensitivity.[10][13][14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various compounds and conditions on ATP levels in *M. tuberculosis*.

Table 1: Effect of Anti-tubercular Drugs on *M. tuberculosis* ATP Levels

Compound	Concentration	Exposure Time	Effect on ATP Levels	Reference Strain	Citation
Bedaquiline (BDQ)	0.28 µg/mL (1x MIC)	12 h	Dose-dependent decrease	M. tuberculosis mc ² 6206	[4]
Bedaquiline (BDQ)	2.8 µg/mL (10x MIC)	12 h	Significant decrease	M. tuberculosis mc ² 6206	[4]
Bedaquiline (BDQ)	0.35 µM	3 h	Significant decrease	M. tuberculosis (reporter strain)	[8]
Isoniazid (INH)	0.5 µg/mL (1x MIC)	12 h	No significant influence	M. tuberculosis mc ² 6206	[4]
Isoniazid (INH)	50 µg/mL (100x MIC)	12 h	Significant increase	M. tuberculosis mc ² 6206	[4]
Rifampin (RIF)	0.0823 µg/mL (1x MIC)	12 h	No significant influence	M. tuberculosis mc ² 6206	[4]
Rifampin (RIF)	8.23 µg/mL (100x MIC)	12 h	Significant decrease	M. tuberculosis mc ² 6206	[4]
CCCP	1 µM - 100 µM	12 h	Dose-dependent decrease	M. tuberculosis mc ² 6206	[4]

Table 2: Impact of Host Environment on M. tuberculosis ATP/ADP Ratio

Condition	Comparison	Effect on ATP/ADP Ratio	Cell Type	Citation
Phagocytosis	Intracellular vs. Extracellular M. tb	Significantly lower in intracellular bacteria	RAW 264.7 macrophages	[8][9]

Experimental Protocols

Protocol 1: Luciferase-Based ATP Depletion Assay in Axenic Culture

This protocol describes the measurement of ATP levels in *M. tuberculosis* grown in liquid culture following exposure to test compounds.

Materials:

- *M. tuberculosis* culture (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
- 96-well microplates (white, opaque for luminescence)
- Test compounds and control drugs (e.g., bedaquiline)
- BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
- Bead beater and sterile lysis tubes with beads (e.g., silica beads)
- Luminometer

Methodology:

- Culture Preparation: Grow *M. tuberculosis* in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
- Assay Setup:

- Dispense 100 μ L of the *M. tb* culture into the wells of a 96-well plate.
- Add test compounds at desired concentrations. Include wells with untreated cells (negative control) and cells treated with a known ATP-depleting agent (positive control).
- Incubate the plate at 37°C for the desired exposure time (e.g., 24, 48, or 72 hours).
- Cell Lysis (Recommended):
 - Transfer the contents of each well to individual sterile lysis tubes containing beads.
 - Perform mechanical lysis using a bead beater according to the manufacturer's instructions.
 - Centrifuge the tubes briefly to pellet the beads and cell debris.
 - Transfer the supernatant (cell lysate) to a new white, opaque 96-well plate.
- ATP Measurement:
 - Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., BacTiter-Glo™ reagent).[\[15\]](#)
 - Add an equal volume of the ATP detection reagent to each well containing the cell lysate.
 - Mix briefly on a plate shaker.
 - Incubate at room temperature for 5-10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with media only).
 - Express the results as a percentage of the untreated control or convert to absolute ATP concentrations using a standard curve.

Protocol 2: ATP Depletion Assay in Intracellular M. tuberculosis

This protocol is adapted for measuring ATP levels in M. tuberculosis residing within macrophages.

Materials:

- Macrophage cell line (e.g., THP-1 or RAW 264.7)
- Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
- M. tuberculosis culture
- Test compounds
- Reagents for macrophage lysis (e.g., 0.1% Triton X-100)
- Other materials as listed in Protocol 1

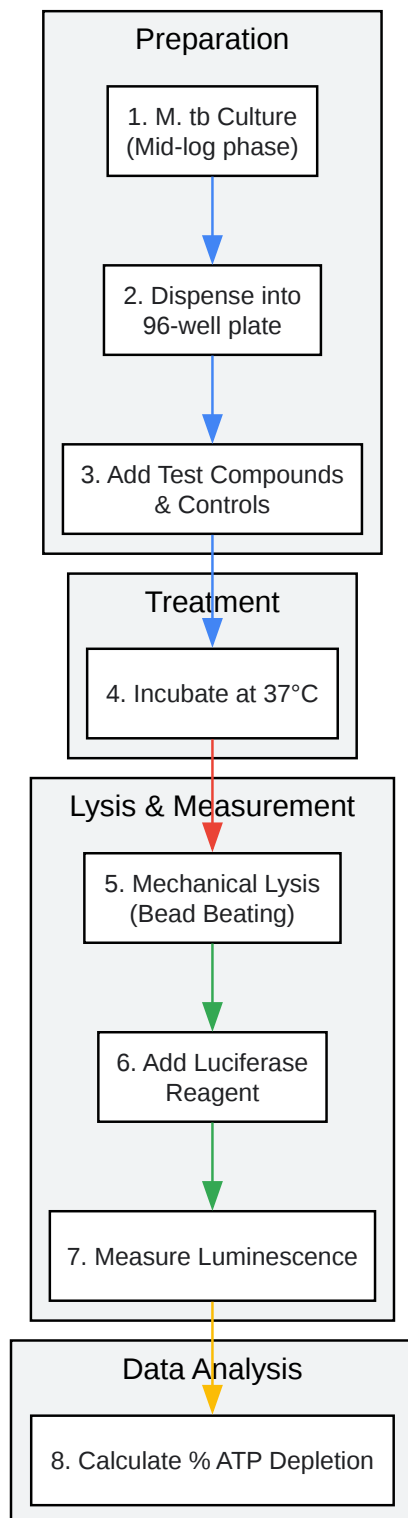
Methodology:

- Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA.
- Infection:
 - Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 1:1 or 10:1.[\[10\]](#)
 - Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.
 - Wash the cells with fresh medium to remove extracellular bacteria. Amikacin can be used briefly to kill remaining extracellular bacteria.[\[14\]](#)
- Compound Treatment: Add fresh medium containing the test compounds to the infected cells. Include appropriate controls.

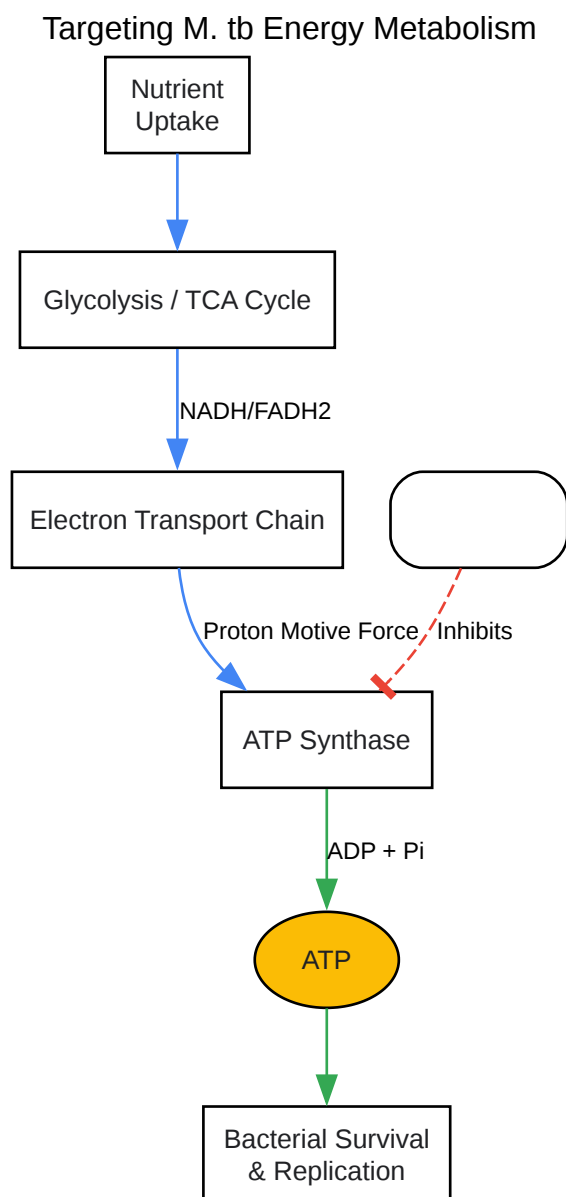
- Incubation: Incubate for the desired treatment period (e.g., 24 to 72 hours).
- Macrophage Lysis:
 - Carefully remove the medium from each well.
 - Lyse the macrophages by adding a gentle lysis buffer (e.g., 0.1% Triton X-100 in sterile water) to release the intracellular bacteria.
- Bacterial Lysis and ATP Measurement:
 - Transfer the lysate containing the bacteria to lysis tubes with beads.
 - Proceed with the bacterial lysis and ATP measurement steps as described in Protocol 1 (steps 3-6).

Visualizations

ATP Depletion Assay Workflow

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Caption: Workflow for ATP depletion assay in M. tuberculosis.



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Caption: Targeting ATP synthesis in *M. tuberculosis*.

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